

4-Amino-2-(trifluoromethyl)benzonitrile CAS number 654-70-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Amino-2-(trifluoromethyl)benzonitrile
Cat. No.:	B020432

[Get Quote](#)

An In-depth Technical Guide to **4-Amino-2-(trifluoromethyl)benzonitrile** (CAS 654-70-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(trifluoromethyl)benzonitrile, with CAS number 654-70-6, is a high-purity pharmaceutical intermediate crucial for the synthesis of complex active pharmaceutical ingredients (APIs).^[1] Its molecular architecture, featuring a trifluoromethyl group, an amino group, and a nitrile function on a benzene ring, makes it a versatile and reactive precursor for advanced drug synthesis.^[1] This compound is a key building block in the production of non-steroidal anti-androgen medications, most notably Bicalutamide and Enzalutamide, which are used in the treatment of prostate cancer.^{[2][3]} It also serves as a starting material for novel benzimidazole derivatives investigated for their potential anticancer and antimicrobial activities. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of **4-Amino-2-(trifluoromethyl)benzonitrile** are summarized below. The compound typically appears as a white to brown solid or powder.^[2]

Physicochemical Data

Property	Value	Reference(s)
CAS Number	654-70-6	[4]
Molecular Formula	C ₈ H ₅ F ₃ N ₂	[5]
Molecular Weight	186.13 g/mol	[5]
Melting Point	136-145 °C	[2]
Boiling Point	294.5 ± 40.0 °C (Predicted)	[6]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	[2]
Flash Point	131.9 °C	[2]
Solubility	DMSO (Sparingly), Methanol (Slightly)	[6]
20 mg/mL in Dichloromethane (DCM)	[7]	
LogP	2.20	[8]

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of the compound. Key spectral characteristics are outlined below.

Technique	Data	Reference(s)
¹ H NMR	Spectral data available in public databases.	[4]
¹³ C NMR	Spectral data available in public databases.	[4]
IR Spectroscopy	KBr Wafer or ATR-IR data available.	[4]
Mass Spectrometry	GC-MS data available; m/z top peak at 186.	[4]
IUPAC Name	4-amino-2-(trifluoromethyl)benzonitrile	[4]
SMILES	<chem>C1=CC(=C(C=C1N)C(F)(F)F)C#N</chem>	[4]

Synthesis and Purification

Several synthetic routes to **4-Amino-2-(trifluoromethyl)benzonitrile** have been developed, often optimized for industrial-scale production with high purity and yield. Two common methods are detailed below.

Experimental Protocol 1: Synthesis from 4-Amino-2-trifluoromethylbenzaldehyde

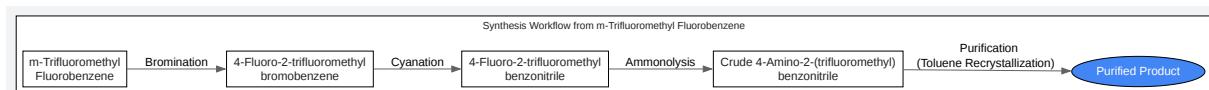
This method involves the conversion of an aldehyde to a nitrile.

Reaction Scheme: 4-amino-2-trifluoromethylbenzaldehyde → 4-amino-2-trifluoromethylbenzonitrile

Methodology:

- To a 500 L reactor, add 18.8 kg of 4-amino-2-trifluoromethylbenzaldehyde, 200 kg of toluene, 1.88 kg of acetic acid, and 11.45 kg of ammonium hydrogen sulfate.[\[9\]](#)

- Heat the mixture to reflux and maintain for 16 hours.[9]
- After cooling, add 200 kg of water and 3 kg of sodium hydroxide. Stir the mixture for 1 hour. [9]
- Allow the phases to stand for 1 hour, then separate and discard the aqueous layer.[9]
- From the organic layer, remove 100 kg of toluene via distillation under reduced pressure.[9]
- Cool the remaining solution to between -5 and 0 °C to induce crystallization.[9]
- Filter the resulting solid to yield the final product, 4-amino-2-trifluoromethylbenzonitrile. This process reports a yield of 98.9% and a purity of 99.9%. [9]


Experimental Protocol 2: Synthesis from m-Trifluoromethyl Fluorobenzene

This multi-step process is suitable for industrial production and begins with a readily available starting material.[10] The overall workflow is visualized in the diagram below.

Methodology:

- Step 1: Positioning Bromination: In a suitable reactor, combine m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid. Heat the mixture to reflux and add dibromohydantoin in portions over 5-7 hours. After the reaction, wash the mixture with an ice-water solution to obtain 4-fluoro-2-trifluoromethyl bromobenzene.[10]
- Step 2: Cyano Group Replacement: Under stirring and reflux, add the brominated intermediate from Step 1 dropwise to a mixture of quinoline and cuprous cyanide. The reaction is typically maintained for over 20 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is then isolated by steam distillation.[11]
- Step 3: Ammonolysis Substitution: Dissolve the fluorinated intermediate from Step 2 in ethanol in a sealed reactor. Introduce liquid ammonia (e.g., 1.5:1 molar ratio with the substrate) and heat to approximately 120-122 °C for 8-10 hours. This step yields the crude product.[11]

- Step 4: Purification: The crude 4-amino-2-trifluoromethylbenzonitrile is purified by recrystallization from toluene to yield the final product with a purity often exceeding 99%.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of the target compound.

General Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

- Solvent Selection: Choose a suitable solvent or solvent system. Toluene is a documented solvent for this compound.[\[11\]](#) An anti-solvent system (e.g., a "good" solvent like dichloromethane and a "poor" solvent like hexane) can also be effective.[\[12\]](#)[\[13\]](#)
- Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (or the single solvent) at an elevated temperature to form a saturated solution.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield. If using an anti-solvent, add the "poor" solvent dropwise to the dissolved solution until turbidity persists, then clarify with a few drops of the "good" solvent before cooling.[\[12\]](#)
- Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any adhering mother liquor.
- Drying: Dry the purified crystals under vacuum to remove residual solvent.

Analytical Methods

Ensuring the purity of pharmaceutical intermediates is critical. High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for this purpose.[\[14\]](#)

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general framework for the purity analysis of **4-Amino-2-(trifluoromethyl)benzonitrile**.

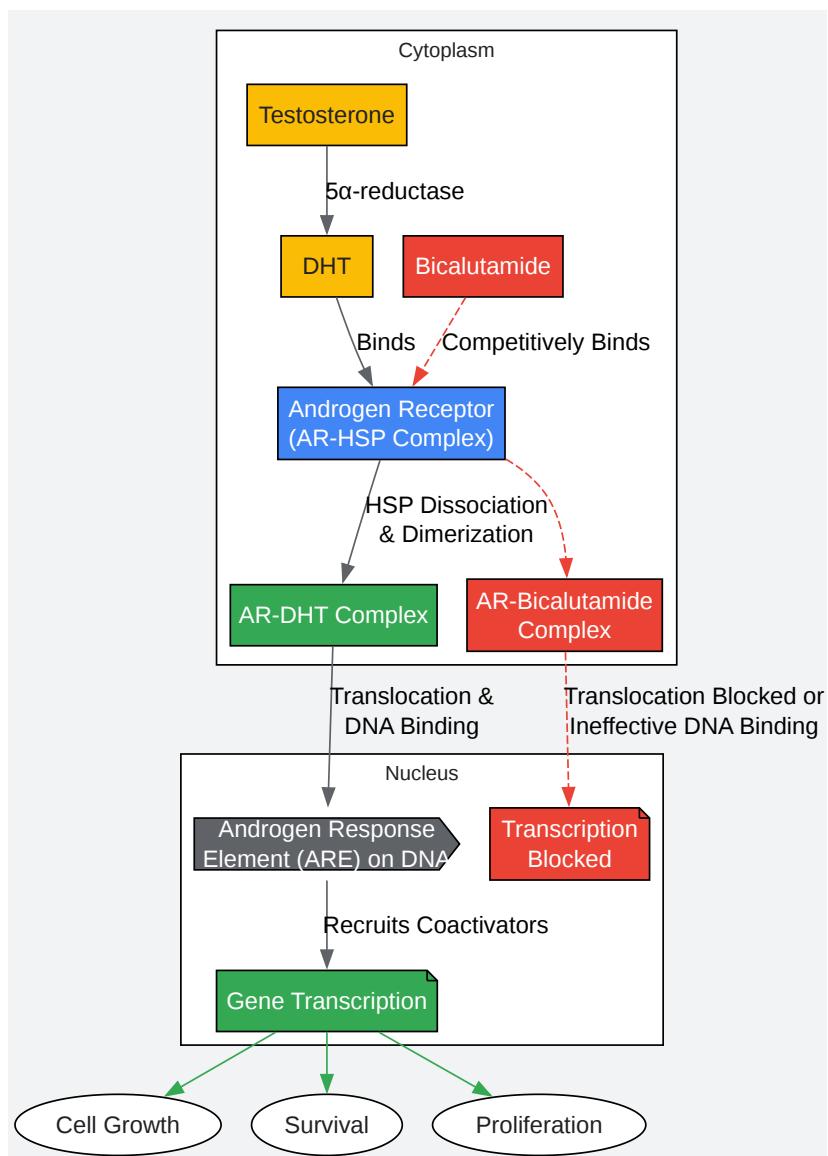
Methodology:

- System: An HPLC system equipped with a UV detector.
- Column: A reverse-phase column, such as a C18 column.[\[15\]](#)
- Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility, or phosphoric acid) and an organic solvent like acetonitrile.[\[8\]](#)[\[16\]](#)
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 10-15 minutes to elute impurities with a wide range of polarities.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at an appropriate wavelength (e.g., 230-254 nm).
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (like a 1:1 mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 μ m filter before injection.[\[16\]](#)
- Analysis: Inject the sample and integrate the peak areas. Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Chemical Reactivity and Applications

The reactivity of **4-Amino-2-(trifluoromethyl)benzonitrile** is centered around its amino and nitrile functional groups. The electron-withdrawing nature of the trifluoromethyl and nitrile groups deactivates the aromatic ring towards electrophilic substitution.

- **N-Acylation:** The primary amino group readily undergoes acylation reactions. This reactivity is exploited in the synthesis of Bicalutamide, where it is acylated with a propanoyl chloride derivative.[\[17\]](#)
- **Reaction with Thiophosgene:** The amino group reacts with thiophosgene or its equivalents to form an isothiocyanate. This is a key step in the synthesis of Enzalutamide.[\[3\]](#)
- **Benzimidazole Formation:** The compound can serve as a precursor for benzimidazole synthesis, which involves condensation reactions. These resulting benzimidazole derivatives are explored for various biological activities, including as potential inhibitors of endothelial cell growth in cancer research.[\[5\]](#)


Application Case Study: Bicalutamide and the Androgen Receptor Signaling Pathway

The most significant application of **4-Amino-2-(trifluoromethyl)benzonitrile** is as a key intermediate in the synthesis of Bicalutamide, a non-steroidal anti-androgen drug used to treat prostate cancer.[\[2\]](#)

Mechanism of Action of Bicalutamide

Bicalutamide functions as a competitive antagonist of the Androgen Receptor (AR).[\[6\]](#) In prostate cancer, androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding causes a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the AR-androgen complex binds to Androgen Response Elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes that promote prostate cancer cell growth and survival.[\[18\]](#) [\[19\]](#)

Bicalutamide competitively binds to the same site on the AR as natural androgens.[20] However, this binding does not induce the correct conformational change required for full receptor activation. It disrupts the subsequent steps, preventing the efficient translocation to the nucleus and the transcription of target genes, thereby inhibiting tumor growth.[18][20]

[Click to download full resolution via product page](#)

Caption: The Androgen Receptor signaling pathway and its inhibition by Bicalutamide.

Safety and Handling

4-Amino-2-(trifluoromethyl)benzonitrile is classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[4]

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. A NIOSH/MSHA-approved respirator should be used in case of dust formation or insufficient ventilation.[21]
- Handling: Use only under a chemical fume hood. Avoid dust formation and prevent contact with skin, eyes, and clothing. Ensure adequate ventilation and that eyewash stations and safety showers are nearby.[21]
- Storage: Store in a cool, dry place in a tightly sealed container. The compound is noted to be air-sensitive and should be stored under recommended conditions.[21]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[21]
- Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 2. Cas No. 654-70-6, 4-amino-2-(trifluoromethyl)benzonitrile - Buy Cas No. 654-70-6, Bicalutamide intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]
- 4. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]

- 6. urology-textbook.com [urology-textbook.com]
- 7. 654-70-6 4-Amino-2-(trifluoromethyl)benzonitrile AKSci J90918 [aksci.com]
- 8. 4-Amino-2-(trifluoromethyl)benzonitrile | SIELC Technologies [sielc.com]
- 9. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 11. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pharmacyfreak.com [pharmacyfreak.com]
- 19. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 20. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Amino-2-(trifluoromethyl)benzonitrile CAS number 654-70-6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020432#4-amino-2-trifluoromethyl-benzonitrile-cas-number-654-70-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com